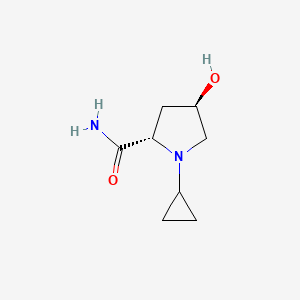
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide is a chiral pyrrolidine derivative. . The compound’s unique structure, featuring a cyclopropyl group and a hydroxyl group on the pyrrolidine ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of (2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide typically involves starting from chiral pool precursors or through stereoselective reactions. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of reactions to introduce the cyclopropyl group and the carboxamide functionality . The key steps in the synthesis include:
- Protection of the hydroxyl group.
- Introduction of the cyclopropyl group via a cyclopropanation reaction.
- Formation of the carboxamide group through an amide coupling reaction.
- Deprotection of the hydroxyl group to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
(2S,4R)-4-Fluoroproline: A fluorinated derivative with enhanced stability and unique conformational properties.
(2S,4R)-4-Methylglutamate: A compound with similar stereochemistry but different functional groups, used in biochemical studies.
(2S,4R)-4-Hydroxyproline: A naturally occurring amino acid with similar structural features but different biological roles.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a hydroxyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2S,4R)-1-cyclopropyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-8(12)7-3-6(11)4-10(7)5-1-2-5/h5-7,11H,1-4H2,(H2,9,12)/t6-,7+/m1/s1 |
InChI Key |
TWMMMHDCOPBRHY-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC1N2C[C@@H](C[C@H]2C(=O)N)O |
Canonical SMILES |
C1CC1N2CC(CC2C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


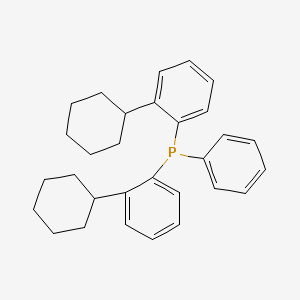
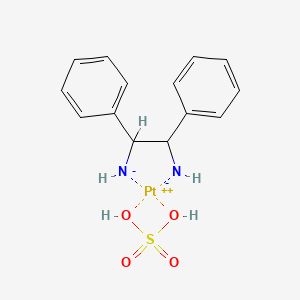
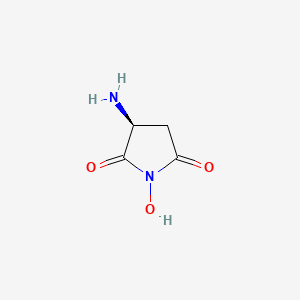
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

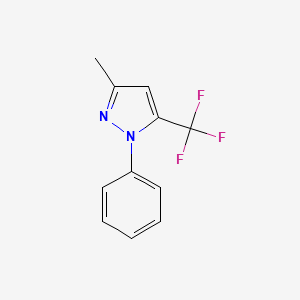
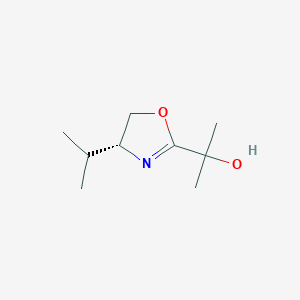
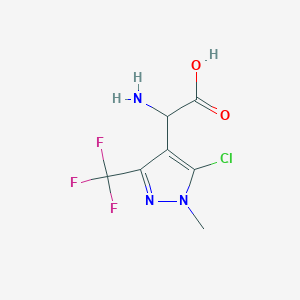
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)


